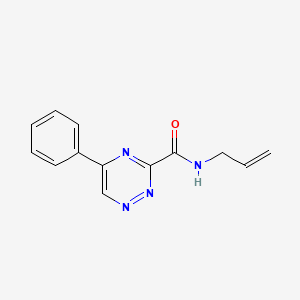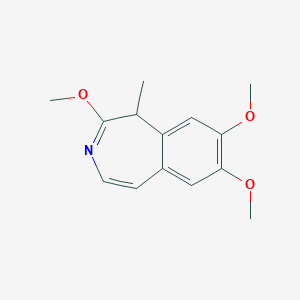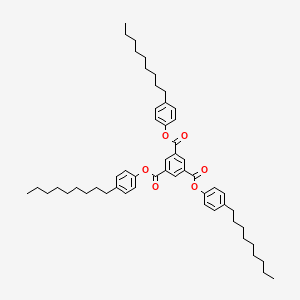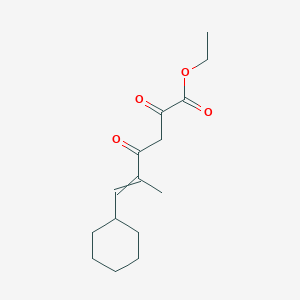
2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)-: is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22. This compound belongs to the class of 2H-pyrans, which are heterocyclic compounds containing a six-membered ring with one oxygen atom and five carbon atoms. The specific stereochemistry of this compound is indicated by the (3S,5S,6S) configuration, which refers to the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-hydroxyheptanoic acid with an acid catalyst can lead to the formation of the desired lactone ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology: In biological research, this compound can be used as a model compound to study the behavior of similar heterocyclic compounds in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of related compounds .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its potential as a drug candidate for various diseases .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial processes .
作用機序
The mechanism of action of 2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
- 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-
- 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-
- 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-
Uniqueness: The uniqueness of 2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)- lies in its specific stereochemistry and the presence of ethyl and methyl substituents. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
90290-47-4 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
(3S,5S,6S)-6-ethyl-3,5-dimethyloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-8-6(2)5-7(3)9(10)11-8/h6-8H,4-5H2,1-3H3/t6-,7-,8-/m0/s1 |
InChIキー |
TUTVYKJWIWCAEN-FXQIFTODSA-N |
異性体SMILES |
CC[C@H]1[C@H](C[C@@H](C(=O)O1)C)C |
正規SMILES |
CCC1C(CC(C(=O)O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)






![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)


